6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide and its derivatives involves multiple steps including the Vilsmeier-Haak reaction, treatment with potassium thiocyanate in the presence of bromine in acetic acid, and interaction with aminoguanidine hydrochloride in ethanol. These processes lead to the production of compounds with significant antibacterial activity (Gadad et al., 2000). Additionally, the transformation of 4-chlorobenzoic acid through esterification, hydrazination, salt formation, and cyclization has been utilized in synthesizing derivatives with antiviral activity (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, a derivative, demonstrates high affinity and potency as a 5-HT6 receptor agonist. Its selectivity and pharmacokinetic profile have been detailed through structural analysis (Cole et al., 2007).
Chemical Reactions and Properties
Derivatives of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide have shown to inhibit various human carbonic anhydrase isoforms, with benzo[d]thiazole-5- and 6-sulfonamides demonstrating a range of inhibitory activities. This showcases the compound's versatility in engaging with different biochemical pathways (Abdoli et al., 2017).
Physical Properties Analysis
The physical properties, including solubility and partition coefficients, play a significant role in the drug development process. Studies on related sulfonamide compounds have provided insights into these aspects, guiding the optimization for therapeutic applications (Katritzky et al., 1987).
Chemical Properties Analysis
The chemical properties of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide derivatives, particularly their interactions with various enzymes and receptors, have been extensively studied. Their role as cyclooxygenase-2 inhibitors highlights the compound's potential in developing anti-inflammatory agents (Gadad et al., 2008).
Scientific Research Applications
1. Anticancer Application
- Summary of Application : A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .
- Methods of Application : The compounds were tested on cancer cells by XTT tests . Further anticancer activity studies with the compound 3j having the lowest IC50 and highest SI values were performed on MCF-7 cells .
- Results or Outcomes : XTT results revealed that all the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, 3j especially stood out with its IC50 (9.76µM) and SI (14.99) values on MCF-7 cells .
2. Pharmaceutical Intermediate
- Summary of Application : 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is used as a pharmaceutical intermediate . It is used in the synthesis of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
3. 5-HT(6) Receptor Agonist
- Summary of Application : The compound N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine has been identified as a potent, selective, and orally active 5-HT(6) receptor agonist . It has been shown to increase GABA levels in the rat frontal cortex and is active in the schedule-induced polydipsia model for obsessive compulsive disorders .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The compound has a high affinity, potent full agonist (5-HT6 Ki = 2 nM, EC50 = 6.5 nM, Emax = 95.5%) . It is selective in a panel of over 40 receptors and ion channels .
4. Biological Activities
- Summary of Application : Thiazole derivatives, including 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide, have been found to have diverse biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
5. Antihypertensive Activity
- Summary of Application : Thiazole derivatives, including 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide, have been found to have diverse biological activities . These include antihypertensive activity .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
6. Anti-inflammatory Activity
- Summary of Application : Thiazole derivatives, including 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide, have been found to have diverse biological activities . These include anti-inflammatory activity .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
Safety And Hazards
The safety information available indicates that 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide may cause harm if swallowed or if it comes into contact with the skin . It’s recommended to avoid breathing in dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRHRYRTZTWAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381570 | |
Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
CAS RN |
112582-89-5 | |
Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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